molecular formula C8H10N2O2 B1297493 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione CAS No. 35042-48-9

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1297493
CAS No.: 35042-48-9
M. Wt: 166.18 g/mol
InChI Key: DRLMXVMLMGPVRC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of o-aminobenzamides with thiols under transition-metal-free conditions. This one-pot intermolecular annulation reaction is known for its good functional group tolerance and ease of operation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of environmentally friendly and mild reaction conditions is often emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline oxides.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinazoline oxides, tetrahydroquinazoline derivatives, and various substituted quinazolines .

Scientific Research Applications

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, these compounds can induce cell death in cancer cells .

Comparison with Similar Compounds

    Quinazolin-4(3H)-one: Another member of the quinazoline family with similar biological activities.

    2-Phenylquinazolin-4(3H)-one: Known for its anticancer properties.

    3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits a range of pharmacological activities.

Uniqueness: 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is unique due to its specific structural features and the ability to undergo diverse chemical transformations. Its potential as a PARP inhibitor also sets it apart from other quinazoline derivatives .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLMXVMLMGPVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332891
Record name 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35042-48-9
Record name 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-oxocyclohexanecarbonitrile (615 mg, 5.0 mmol) and urea (600 mg, 10.0 mmol) in 1.25 N HCl in EtOH (20 mL) was refluxed over night. After it was cooled down to 0° C., the precipitation was collected by filtration, washed with EtOH/H2O, and dried under vacuum overnight to give the product as a white solid. 1H NMR (400 MHz, CD3OD) δ1.67-1.80 (m, 4H), 2.25-2.29 (m, 2H), 2.38-2.42 (m, 2H). MS 167 (MH+).
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600 mg
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20 mL
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-oxocyclohexanecarboxylate (66 g, 0.39 mol) and urea (68 g, 1.1 mol) was heated at 175-185° C. and stirred for 4-5 h. After cooled to 70° C., adjusted pH=13-14 by NaOH (a.q.), and then the mixture was stirred at 70° C. for 2 h. After cooled to r.t, the mixture was adjusted pH=6-7 by AcOH, and then extracted with DCM for several times. The combined organic layer was dried and evaporated to give the title compound (25 g, 39% yield) as brown solid which was set to do next step without any purification. MS: m/z 167.3 [M+H]+.
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66 g
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68 g
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Yield
39%

Synthesis routes and methods III

Procedure details

The compounds of this invention may be prepared using methods known to those skilled in the art, or the novel methods of this invention. Specifically, the compounds of this invention with Formula I, II or III can be prepared as illustrated by the exemplary reaction in Scheme 1. Reaction of cyclohexanone with diethyl carbonate in THF in the presence of NaH produced ethyl 2-oxocyclohexanecarboxy late. Reaction of ethyl 2-oxocyclohexanecarboxylate with urea at 175-185° C. produced 5,6,7,8-tetrahydroquinazoline-2,4(1H, 3H )-dione. Reaction of 5,6,7,8-tetrahydroquinazoline-2,4(1H, 3H )-dione with hexamethyldisilazane (HMDS) in toluene in the presence of concentrated sulfuric acid, produced the intermediate 2,4-di(trimethylsilyloxy)-5,6,7,8-tetrahydroquinazol. Reaction of 2,4-di(trimethylsilyloxy)-5,6,7,8-tetrahydroquinazoline with methyl 3-(bromomethyl)benzoate in DMF , followed by treatment with 1,4-dioxane and methanol, produced 1-(3-methoxycarbonylbenzyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H )-dione. Treatment of the ester with NaOH in water-methanol produced 1-(3-carboxybenzyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. Coupling of the acid with a substituted amine, such as 1-(pyrimidin-2-yl)piperazine, in the presence of coupling agents, such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF, produced the targeted compound 1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H, 3H)-dione.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can ionic liquids be used as an alternative solvent for enzymatic transesterification of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione derivatives?

A1: Yes, research suggests that ionic liquids, specifically hydrophobic ones like [BMIM][PF6], can be effective solvents for lipase-catalyzed transesterification of prochiral this compound derivatives []. The study by Gotor-Fernández et al. demonstrated that [BMIM][PF6] exhibited comparable and even slightly higher enzyme activity and enantioselectivity compared to conventional organic solvents like tert-butyl methyl ether (TBME) []. This highlights the potential of ionic liquids as greener alternatives in biocatalytic synthesis.

Q2: How does the structure of this compound derivatives impact their activity against HIV-1?

A2: Studies focusing on the synthesis of novel HIV-1 reverse transcriptase inhibitors investigated structural modifications of this compound []. The research, conducted by Kristensen et al., explored the impact of annelation and conformational restriction on the antiviral activity of these compounds []. Their findings suggest that while these modifications aimed to mimic the active conformation of emivirine (a known HIV-1 reverse transcriptase inhibitor), the resulting analogues exhibited lower activity compared to emivirine []. This suggests that the locked conformation introduced by these modifications might hinder effective binding to the target enzyme.

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